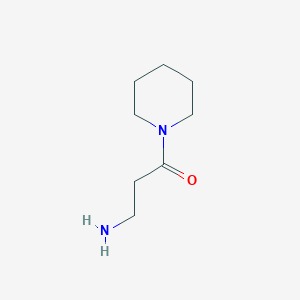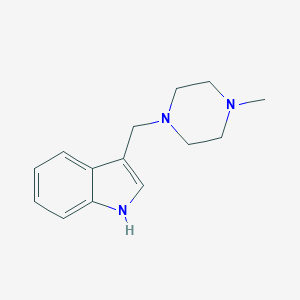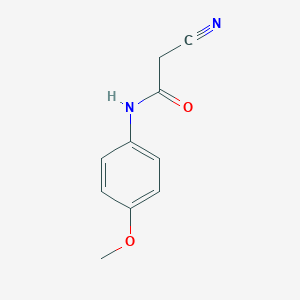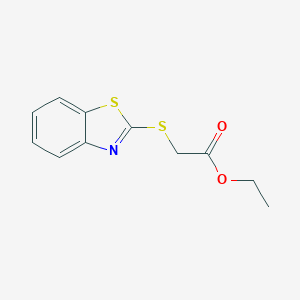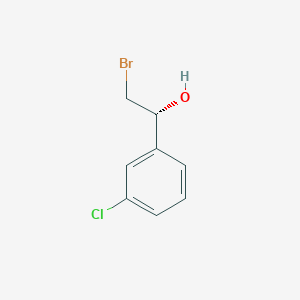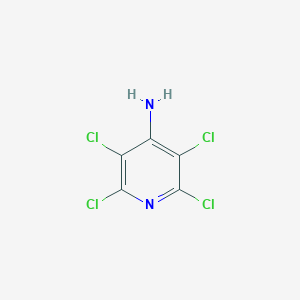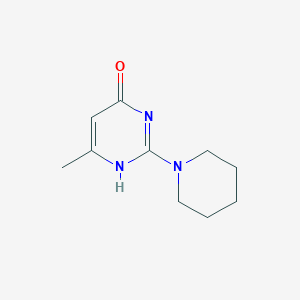
Coronarina E
Descripción general
Descripción
Coronarin E is a natural diterpenoid found in the rhizomes of Hedychium coronarium . It has a molecular formula of C20H28O and a molecular weight of 284.4357 .
Molecular Structure Analysis
The IUPAC Standard InChI for Coronarin E isInChI=1S/C20H28O/c1-15-6-9-18-19(2,3)11-5-12-20(18,4)17(15)8-7-16-10-13-21-14-16/h7-8,10,13-14,17-18H,1,5-6,9,11-12H2,2-4H3/b8-7+ . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
Coronarin E has a density of 1.0±0.1 g/cm3, a boiling point of 359.9±21.0 °C at 760 mmHg, and a flash point of 165.2±8.9 °C . The exact melting point is not specified .Aplicaciones Científicas De Investigación
Actividad antioxidante
La Coronarina E se ha identificado como un componente significativo en el aceite esencial del rizoma de Hedychium flavum, contribuyendo a sus potentes propiedades antioxidantes . La capacidad del compuesto para neutralizar los radicales libres es crucial para prevenir el daño celular relacionado con el estrés oxidativo, que es un factor común en enfermedades crónicas como el cáncer, las enfermedades cardiovasculares y los trastornos neurodegenerativos.
Propiedades antibacterianas
Los estudios han demostrado que la this compound exhibe una actividad antibacteriana significativa. Ha sido eficaz contra una gama de cepas bacterianas, incluyendo Staphylococcus aureus y Pseudomonas aeruginosa . Esto lo convierte en un candidato prometedor para el desarrollo de nuevos agentes antibacterianos, especialmente en una era donde la resistencia a los antibióticos es una preocupación creciente.
Efectos citotóxicos
La this compound ha mostrado citotoxicidad selectiva hacia las células tumorales humanas, como la línea celular K562, a la vez que es menos tóxica para las células no cancerosas . Esta selectividad es vital para el tratamiento del cáncer, ya que implica que la this compound podría utilizarse potencialmente para atacar las células cancerosas sin causar un daño extenso a las células sanas.
Inhibición enzimática
En el ámbito de la investigación de la diabetes, se ha descubierto que la this compound exhibe una fuerte actividad de inhibición de la α-glucosidasa . Esta enzima desempeña un papel en la digestión de los carbohidratos, y su inhibición puede ayudar a controlar los niveles de glucosa en sangre posprandial en pacientes diabéticos, ofreciendo un enfoque complementario al tratamiento de la diabetes.
Aplicaciones agrícolas
La this compound, como un análogo del ácido jasmónico, ha demostrado mejorar la tolerancia a la sequía de las plantas . Afecta las interacciones entre las comunidades fúngicas de la rizosfera y los metabolitos, lo que lleva a un aumento en la abundancia de microorganismos fúngicos resistentes a la sequía. Esta aplicación es particularmente relevante para mejorar la resiliencia de los cultivos frente al cambio climático.
Tratamiento de la lesión pulmonar aguda
En la investigación biomédica, se ha estudiado la this compound por su papel en la atenuación de la lesión pulmonar aguda inducida por lipopolisacárido tanto in vivo como in vitro . Sus propiedades antiinflamatorias podrían convertirla en un posible agente terapéutico para el tratamiento de afecciones caracterizadas por una inflamación severa, como la lesión pulmonar aguda.
Mecanismo De Acción
Target of Action
Coronarin E is a natural diterpenoid found in the rhizomes of Hedychium coronarium It’s structurally related compound, coronarin d, has been shown to inhibit the nuclear factor-kappa b (nf-κb) pathway , which plays a crucial role in inflammation, invasion, and osteoclastogenesis, as well as in the potentiation of apoptosis
Mode of Action
Coronarin d, a structurally related compound, has been shown to inhibit both constitutive and inducible nf-κb pathway activation . This inhibition leads to the potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis . Given the structural similarity, Coronarin E might exhibit a similar mode of action, but this needs to be confirmed by further studies.
Biochemical Pathways
Coronarin a, another compound from the same family, has been reported to modulate hepatic glycogen synthesis and gluconeogenesis via inhibiting mtorc1/s6k1 signaling . This leads to an amelioration of glucose homeostasis in diabetic mice . Given the structural similarity, Coronarin E might affect similar biochemical pathways, but this hypothesis needs to be tested in future studies.
Result of Action
Coronarin d, a structurally related compound, has been shown to potentiate apoptosis, inhibit invasion, and suppress osteoclastogenesis . Given the structural similarity, Coronarin E might exhibit similar effects, but this needs to be confirmed by further studies.
Análisis Bioquímico
Biochemical Properties
Coronarin E plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Coronarin E has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can help regulate blood sugar levels, making Coronarin E a potential candidate for managing diabetes. Additionally, Coronarin E exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress . This property is attributed to its ability to interact with and stabilize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Cellular Effects
Coronarin E exerts various effects on different types of cells and cellular processes. In cancer cells, Coronarin E has been shown to induce apoptosis, a programmed cell death mechanism, thereby inhibiting cancer cell proliferation . This effect is mediated through the activation of caspases, a family of protease enzymes that play essential roles in apoptosis. Furthermore, Coronarin E influences cell signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and growth . By modulating these pathways, Coronarin E can alter gene expression and cellular metabolism, leading to reduced cell viability and increased cell death in cancer cells.
Molecular Mechanism
The molecular mechanism of action of Coronarin E involves several key interactions at the molecular level. Coronarin E binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, Coronarin E has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, Coronarin E can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . This modulation can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Coronarin E can vary over time. Studies have shown that Coronarin E is relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can change depending on the duration of exposure. For instance, short-term exposure to Coronarin E may result in immediate antioxidant and anti-inflammatory effects, while long-term exposure can lead to sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects highlight the importance of considering the duration of treatment when evaluating the therapeutic potential of Coronarin E.
Dosage Effects in Animal Models
The effects of Coronarin E can vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of Coronarin E can exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, Coronarin E may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage of Coronarin E to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Coronarin E is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways influenced by Coronarin E is the PI3K/Akt pathway, which plays a critical role in regulating cell survival, growth, and metabolism . By modulating this pathway, Coronarin E can affect metabolic flux and alter the levels of metabolites involved in energy production and cellular homeostasis. Additionally, Coronarin E has been shown to inhibit the mTORC1/S6K1 signaling pathway, which is involved in protein synthesis and cell growth . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Transport and Distribution
The transport and distribution of Coronarin E within cells and tissues are mediated by specific transporters and binding proteins. Coronarin E can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, Coronarin E can interact with intracellular proteins and be distributed to various cellular compartments. Studies have shown that Coronarin E can accumulate in the cytoplasm and nucleus, where it exerts its biological effects . Additionally, Coronarin E can be transported to different tissues through the bloodstream, allowing it to reach target sites and exert systemic effects.
Subcellular Localization
The subcellular localization of Coronarin E is critical for its activity and function. Coronarin E has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . In the cytoplasm, Coronarin E can interact with enzymes and signaling molecules, modulating their activity and influencing cellular processes. In the nucleus, Coronarin E can bind to transcription factors and DNA, affecting gene expression and regulating cellular functions. The subcellular localization of Coronarin E is influenced by various factors, including targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
3-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-15-6-9-18-19(2,3)11-5-12-20(18,4)17(15)8-7-16-10-13-21-14-16/h7-8,10,13-14,17-18H,1,5-6,9,11-12H2,2-4H3/b8-7+/t17-,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVXYNOIXUIXBI-NDLVVHCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2C=CC3=COC=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=COC=C3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



